

A Comparative Analysis of the Cytotoxic Effects of *Swietenia* Limonoids

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Compound of Interest

Compound Name: *Swietenidin B*

Cat. No.: B1220538

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This guide provides a comparative overview of the cytotoxic properties of various limonoids isolated from the *Swietenia* genus, a group of compounds increasingly recognized for their potential in cancer research. While this guide aims to compare **Swietenidin B** with other limonoids, a comprehensive literature search did not yield specific cytotoxic data for **Swietenidin B**. Therefore, this document focuses on the available experimental data for other prominent limonoids from *Swietenia*, offering a valuable resource for researchers investigating the anticancer potential of these natural products.

Quantitative Cytotoxicity Data

The cytotoxic activity of several limonoids from *Swietenia* species has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of cytotoxicity, varies depending on the specific limonoid and the cancer cell line tested. The following table summarizes the available IC50 values.

Limonoid/Extract	Cancer Cell Line	IC50 Value	Reference
Swietenidin B	-	No data available	-
Limonoid L1	HCT116 (Colon Carcinoma)	55.87 μ g/mL	[1][2]
Unnamed Limonoid	A375 (Malignant Melanoma)	9.8 μ M	[2][3]
Swieteliacate B	SW480 (Colon Adenocarcinoma)	30.59 μ M	
HL-60 (Promyelocytic Leukemia)		32.68 μ M	
7-Deacetoxy-7-oxogedunin	Hep-G2 (Hepatocellular Carcinoma)	16.17 μ M	[4]
Swietenine	Brine Shrimp (Lethality Assay)	14.6 μ g/mL	
3-O-tigloylswietenolide	Brine Shrimp (Lethality Assay)	12.5 μ g/mL	
S. macrophylla Ethyl Acetate Fraction	HCT116 (Colon Carcinoma)	35.35 μ g/mL	[5][6]
S. mahagoni Ethyl Acetate Fraction	T47D (Breast Cancer)	49.12 ppm	[7][8]

Experimental Protocols

The following section details the methodologies employed in the cited studies to determine the cytotoxicity of *Swietenia* limonoids.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess cell metabolic activity as an indicator of cell viability,

proliferation, and cytotoxicity.[9]

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that is largely impermeable to cell membranes.[9] This insoluble formazan is then solubilized, and its concentration is determined by spectrophotometric analysis. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.

Detailed Protocol:

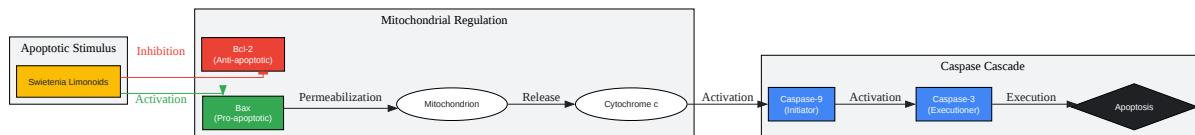
- **Cell Seeding:** Cancer cells are seeded in 96-well plates at a density of 1×10^4 to 1×10^5 cells per well and incubated for 24 hours to allow for cell attachment.[10]
- **Compound Treatment:** The cells are then treated with various concentrations of the test limonoids or extracts and incubated for a specified period, typically 24 to 72 hours.[11]
- **MTT Addition:** Following the treatment period, 20 μL of a 5 mg/mL MTT stock solution in phosphate-buffered saline (PBS) is added to each well.[10]
- **Incubation:** The plates are incubated for an additional 2 to 4 hours at 37°C, allowing for the formation of formazan crystals.
- **Solubilization:** The culture medium containing MTT is removed, and 100 μL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 10% sodium dodecyl sulfate in 0.01 N HCl, is added to each well to dissolve the formazan crystals.[10]
- **Absorbance Measurement:** The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[9]
- **Data Analysis:** The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined from the dose-response curve.

Signaling Pathways in Limonoid-Induced Cytotoxicity

Studies on limonoids from *Swietenia* suggest that their cytotoxic effects are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.

Apoptotic Pathway

The available evidence points towards the involvement of the intrinsic or mitochondrial pathway of apoptosis.



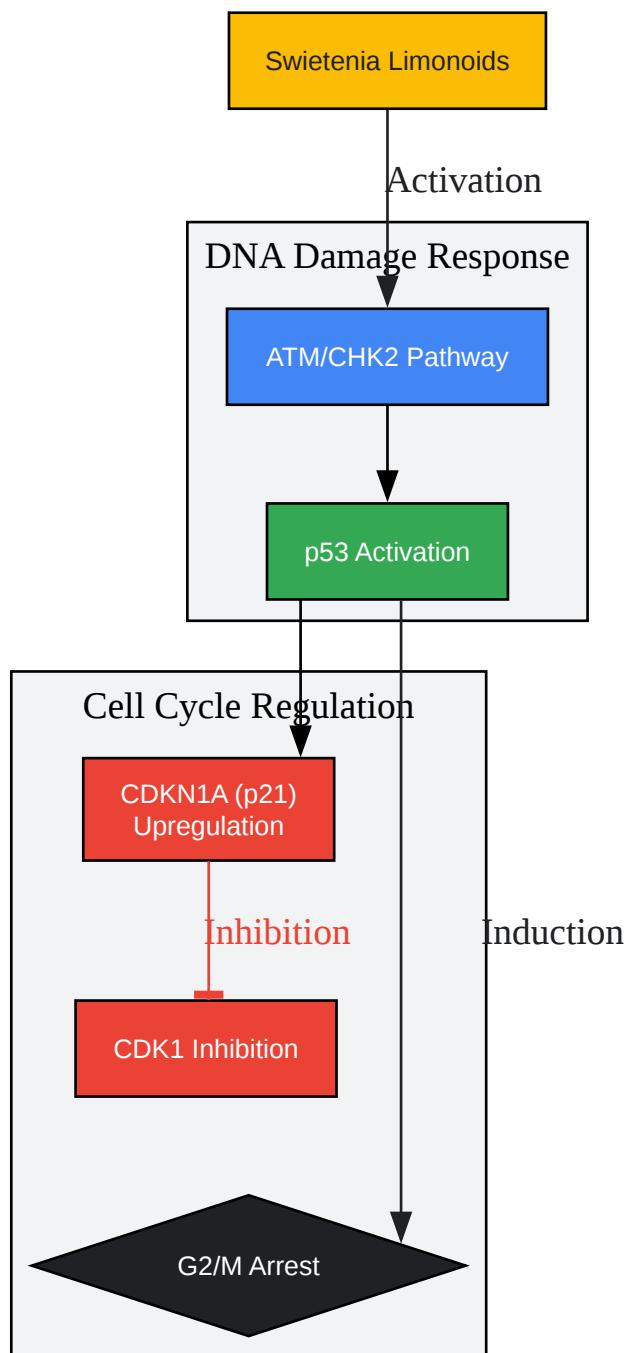
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Caption: Proposed intrinsic apoptotic pathway induced by Swietenia limonoids.

Research indicates that an un-named limonoid L1 from *S. macrophylla* reduces the expression of the anti-apoptotic protein Bcl-2 and increases the expression of the pro-apoptotic protein Caspase-3.^[1] This shift in the balance of pro- and anti-apoptotic proteins leads to the permeabilization of the mitochondrial membrane and the release of cytochrome c, which in turn activates the caspase cascade, culminating in apoptosis.

Cell Cycle Arrest

Certain *Swietenia* limonoids have also been shown to induce cell cycle arrest, preventing cancer cells from proliferating.



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Caption: Signaling pathway for G2/M cell cycle arrest induced by a Swietenia limonoid.

For instance, the limonoid L1 isolated from *S. macrophylla* was found to induce G2/M phase arrest in colorectal cancer cells.^{[1][2]} This was associated with an increase in the expression of ATM, CHK2, TP53 (p53), and CDKN1A (p21), and a reduction in CDK1.^{[1][2]} This suggests

that the limonoid may trigger a DNA damage response, leading to the activation of the p53 tumor suppressor protein, which in turn upregulates p21 to inhibit the cell cycle at the G2/M checkpoint.

Conclusion

While direct cytotoxic data for **Swietenidin B** remains elusive, the existing body of research on other *Swietenia* limonoids provides a strong foundation for their continued investigation as potential anticancer agents. The data clearly indicates that limonoids such as swietenine, 3-O-tigloylswietenolide, and others exhibit significant cytotoxic effects against various cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis via the mitochondrial pathway and the promotion of cell cycle arrest. Further research is warranted to isolate and evaluate the bioactivity of **Swietenidin B** to complete the comparative picture and to fully understand the structure-activity relationships within this promising class of natural compounds.

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